

6-Chloro-4-methylpyridazin-3-amine synthesis pathway

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Compound of Interest

Compound Name: 6-Chloro-4-methylpyridazin-3-amine

Cat. No.: B3024603

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An In-depth Technical Guide to the Synthesis of **6-Chloro-4-methylpyridazin-3-amine**: A Key Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to **6-Chloro-4-methylpyridazin-3-amine**, a critical intermediate in the pharmaceutical industry, most notably in the synthesis of Risdiplam, a medication for spinal muscular atrophy. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevailing synthetic methodologies, mechanistic insights, and practical guidance on reaction execution and product characterization. We will delve into the nuances of the primary synthetic route, including the challenges of regioselectivity, and provide a thorough analysis of the synthesis of the requisite starting materials.

Introduction: The Significance of 6-Chloro-4-methylpyridazin-3-amine

6-Chloro-4-methylpyridazin-3-amine (CAS No: 64068-00-4) is a substituted pyridazine that has garnered significant attention in medicinal chemistry.^{[1][2]} Its structural features, particularly the presence of a reactive chlorine atom and an amino group on the pyridazine core, make it a versatile building block for the construction of more complex molecules.^[1] The most prominent application of this compound is as a key intermediate in the synthesis of

Risdiplam, a novel treatment for spinal muscular atrophy (SMA).^[1] The efficient and scalable synthesis of **6-Chloro-4-methylpyridazin-3-amine** is therefore of paramount importance for the pharmaceutical industry.

This guide will provide an in-depth analysis of the primary synthetic route to this important molecule, starting from the synthesis of its precursor, 3,6-dichloro-4-methylpyridazine. We will explore the mechanistic underpinnings of the key reaction steps and discuss the critical aspect of regioselectivity in the amination reaction.

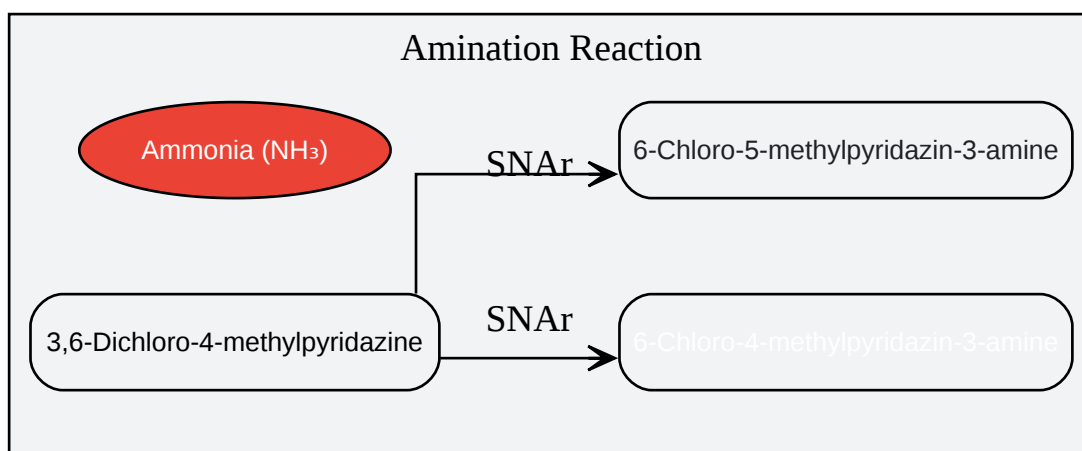
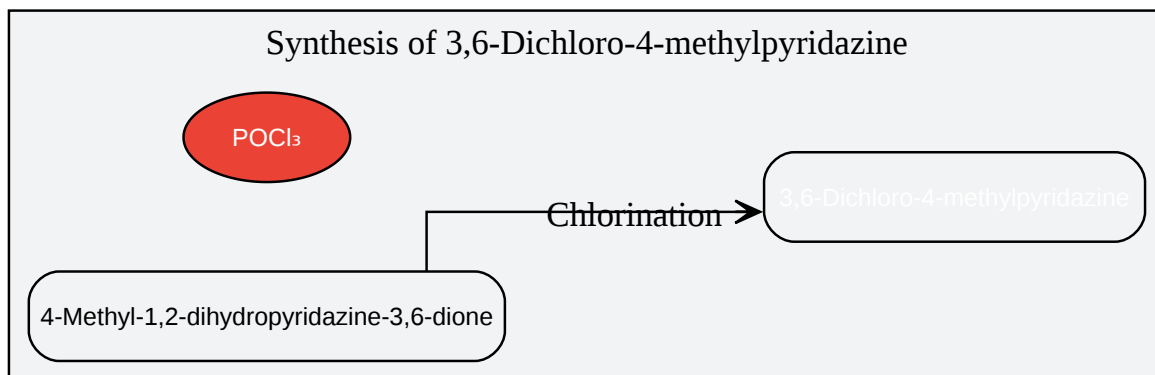
The Primary Synthetic Pathway: A Two-Step Approach

The most widely employed synthetic route to **6-Chloro-4-methylpyridazin-3-amine** is a two-step process that begins with the synthesis of 3,6-dichloro-4-methylpyridazine, followed by a regioselective nucleophilic aromatic substitution (S_NAr) with ammonia.

Step 1: Synthesis of the Precursor, 3,6-Dichloro-4-methylpyridazine

The starting material for the synthesis of **6-Chloro-4-methylpyridazin-3-amine** is 3,6-dichloro-4-methylpyridazine. This precursor is typically prepared from 4-methyl-1,2-dihydropyridazine-3,6-dione through chlorination with a strong chlorinating agent, most commonly phosphoryl chloride (POCl₃).^[3]

Reaction Scheme: Synthesis of 3,6-Dichloro-4-methylpyridazine



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